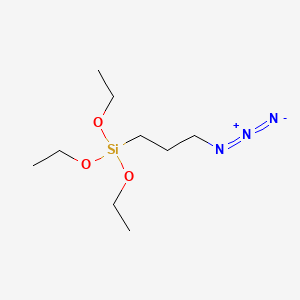

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol

Overview

Description

2,6-Difluoro-3,5-dimethoxyphenyl)methanol (2,6-DFDMP) is a phenolic compound that has been used in a variety of scientific research applications. It is widely studied due to its unique properties and potential applications.

Scientific Research Applications

Methanol as a Building Block in Chemical Synthesis

Methanol is recognized as a fundamental building block in obtaining more complex chemical structures. Its utility extends across the synthesis of acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine. This foundational role highlights its importance in chemical research and industrial applications, including its use as a clean-burning fuel and in CO2 conversion processes, emphasizing methanol's role in sustainable and green chemistry practices (Dalena et al., 2018).

Transformation of Methanol into Hydrocarbons

Methanol can be converted into a range of hydrocarbons, from C2 to C10, using shape-selective zeolites. This process underscores the versatility of methanol in generating valuable hydrocarbon resources, which include gasoline-range hydrocarbons, indicating its potential in renewable energy and fuel synthesis (Chang, Lang, & Smith, 1977).

Advances in Methanol Utilization

Significant advancements have been made in utilizing methanol as an energy carrier for hydrogen production. Through various processes such as steam reforming and methanol decomposition, methanol serves as a critical component in hydrogen generation technologies, including direct methanol fuel cells for power production. This research area highlights methanol's pivotal role in developing alternative energy solutions (Dalena et al., 2018).

Chemiluminescence and Thermal Stability of Methoxyphenyl Derivatives

Research into methoxyphenyl derivatives, similar to the target compound, demonstrates their potential in studying chemiluminescence and thermal stability. These properties are essential in developing materials and chemical sensors, indicating the broader implications of research on compounds with methoxy groups and their derivatives (Adam, Platsch, & Schmidt, 1985).

Enzymatic Modification for Antioxidant Production

The enzymatic modification of dimethoxyphenol (a structural component related to the target compound) has been explored for producing compounds with enhanced antioxidant capacity. This approach signifies the potential of enzymatic processes in creating bioactive compounds from phenolic substrates, offering avenues for developing natural antioxidants with improved functionalities (Adelakun et al., 2012).

properties

IUPAC Name |

(2,6-difluoro-3,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWMGIQEJSZJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1F)CO)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593834 | |

| Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |

CAS RN |

1208434-90-5 | |

| Record name | (2,6-Difluoro-3,5-dimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)

![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)